molecular formula C18H18N4O B7433887 N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide

Cat. No.: B7433887
M. Wt: 306.4 g/mol
InChI Key: HJQSACDCUNKSKT-UHFFFAOYSA-N
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Description

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide: is a synthetic organic compound that features both an imidazole and a pyridine ring in its structure

Properties

IUPAC Name

N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(5-1-3-15-4-2-10-19-13-15)21-16-6-8-17(9-7-16)22-12-11-20-14-22/h2,4,6-14H,1,3,5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQSACDCUNKSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method is the condensation of 4-imidazol-1-ylbenzaldehyde with 4-pyridin-3-ylbutanamide under basic conditions. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its dual-ring structure can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the materials science industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-(Imidazol-1-yl)phenol: This compound features an imidazole ring attached to a phenol group and is used in similar applications, such as enzyme inhibition studies.

    4-(1H-Imidazol-1-yl)aniline: This compound has an imidazole ring attached to an aniline group and is used in the synthesis of pharmaceuticals and agrochemicals.

    4-(Trifluoromethyl)benzoic acid: This compound contains a trifluoromethyl group attached to a benzoic acid moiety and is used in the development of advanced materials.

Uniqueness: N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is unique due to its dual-ring structure, which combines the properties of both imidazole and pyridine rings. This allows for versatile interactions with biological and chemical systems, making it a valuable compound in various research and industrial applications.

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